N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide
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Overview
Description
N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide is a compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide typically involves the reaction of 1,2,4-triazole derivatives with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole derivatives. These products have diverse applications in different fields .
Scientific Research Applications
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can form hydrogen bonds with various enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. This interaction is crucial for its biological activities, including its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
- N-(3-nitro-1-(trinitromethyl)-1,2,4-triazol-5-yl)nitramide .
Uniqueness
N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide is unique due to its specific structural features and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
69659-17-2 |
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Molecular Formula |
C3H4N4OS |
Molecular Weight |
144.16 g/mol |
IUPAC Name |
N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide |
InChI |
InChI=1S/C3H4N4OS/c8-2-5-7-1-4-6-3(7)9/h1-2H,(H,5,8)(H,6,9) |
InChI Key |
AQBCQCZKNPLOSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=S)N1NC=O |
Origin of Product |
United States |
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